molecular formula C11H10N4 B1437432 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole CAS No. 953072-02-1

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole

Cat. No. B1437432
M. Wt: 198.22 g/mol
InChI Key: HOVUGMGJLBBNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%

Physical And Chemical Properties Analysis

  • Spectral Data : Limited NMR data available

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anti-Diabetic Properties : A study by Ibraheem et al. (2020) demonstrated the synthesis of benzimidazole-pyrazoline hybrid molecules with significant anti-diabetic properties, evidenced by their α-glucosidase inhibition activity. The compounds synthesized exhibited better inhibition than the reference drug acarbose, indicating their potential as effective anti-diabetic agents (Ibraheem et al., 2020).

  • Antimicrobial Activity : Research by Zimam (2014) and Soliman et al. (2001) found that benzimidazole derivatives with pyrazole or pyrazoline structures exhibit significant antimicrobial activity against various bacteria, including E. coli, and fungi. These findings suggest their potential use in developing new antibacterial and antifungal agents (Zimam, 2014); (Soliman et al., 2001).

  • Anticancer Properties : Nakao et al. (2014) synthesized derivatives of 1H-benzimidazole and evaluated them as prostate cancer antigen-1 inhibitors, leading to the development of a novel anti-prostate cancer drug. This highlights the potential of benzimidazole derivatives in cancer treatment (Nakao et al., 2014).

Chemical Synthesis and Properties

  • Tautomerization Studies : The synthesis and tautomerism of benzimidazole derivatives have been explored in multiple studies, revealing insights into their structural and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Dzvinchuk et al., 2011); (El Foujji et al., 2021).

  • Benzimidazole-Based Heterocycles : Darweesh et al. (2016) demonstrated the microwave-mediated synthesis of benzimidazole-based heterocycles, showing the versatility of these compounds in creating various heterocyclic structures. This has implications for the development of new materials and drugs (Darweesh et al., 2016).

Biological Activity and Drug Development

  • DNA Topoisomerase Inhibitors : Alpan et al. (2007) found that benzimidazole derivatives are active inhibitors of type I DNA topoisomerases. This property could be leveraged in the development of new therapeutics for diseases where DNA replication plays a key role (Alpan et al., 2007).

  • Antiviral Properties : Munier-Lehmann et al. (2015) discovered that certain pyrazol-1-ylpyrimidine derivatives exhibit notable antiviral properties. This research opens up possibilities for developing new antiviral drugs, particularly in the context of emerging infectious diseases (Munier-Lehmann et al., 2015).

Safety And Hazards

  • Precautionary Measures : Handle with care, avoid contact with eyes and skin, and follow safety protocols

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10(6-7-12-15)11-13-8-4-2-3-5-9(8)14-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUGMGJLBBNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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